SERT Binding Affinity – N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(morpholin-4-yl)ethanamine Versus Indole‑Ethylamine Congener Lacking Morpholine
In a recombinant human SERT fluorescence neurotransmitter transporter uptake assay (HEK293 cells, 15‑minute incubation), the morpholino‑containing target compound achieved an IC50 of 100 nM [1]. By contrast, the des‑morpholino analog N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (lacking the ethyl‑morpholine extension) showed no measurable SERT inhibition at concentrations up to 10 µM in a parallel assay configuration, representing a >100‑fold selectivity gain imparted by the morpholino‑ethylamine appendage [2]. This differential is attributed to the morpholine oxygen serving as a key hydrogen‑bond acceptor within the SERT central binding cavity, an interaction absent in the simpler benzylamine series.
| Evidence Dimension | SERT inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine: IC50 > 10,000 nM |
| Quantified Difference | >100‑fold |
| Conditions | Recombinant human SERT expressed in HEK293 cells; fluorescence neurotransmitter transporter uptake assay; 15‑minute incubation |
Why This Matters
A >100-fold potency advantage at SERT directly translates to lower compound requirements in serotonin reuptake inhibition studies, reducing cost per data point and minimizing off‑target liability at higher test concentrations.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). IC50 = 100 nM. Assay: Inhibition of serotonin transporter (human). Amgen / ChEMBL curation. View Source
- [2] PubChem BioAssay AID 1233. N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. SERT inhibition. Data retrieved via BindingDB. View Source
